5-Norbornene-2,2-dimethanol

Bioorthogonal Chemistry iEDDA Ligation Click Chemistry

5-Norbornene-2,2-dimethanol (NDM, CAS 6707-12-6) is a bicyclic 1,3-diol monomer featuring a strained norbornene ring and two geminal hydroxymethyl groups. This structure combines the ring-opening metathesis polymerization (ROMP) capability of norbornene with the condensation chemistry of a rigid diol, placing it at the intersection of cycloolefin and step-growth polymer feedstocks.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 6707-12-6
Cat. No. B147372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Norbornene-2,2-dimethanol
CAS6707-12-6
Synonyms5-NBene-2,2-DM
5-norbornene-2,2-dimethanol
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1C2CC(C1C=C2)(CO)CO
InChIInChI=1S/C9H14O2/c10-5-9(6-11)4-7-1-2-8(9)3-7/h1-2,7-8,10-11H,3-6H2
InChIKeyDSHXMENPUICESR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Norbornene-2,2-dimethanol (CAS 6707-12-6) Procurement Guide: Key Specifications & Differentiation


5-Norbornene-2,2-dimethanol (NDM, CAS 6707-12-6) is a bicyclic 1,3-diol monomer featuring a strained norbornene ring and two geminal hydroxymethyl groups [1]. This structure combines the ring-opening metathesis polymerization (ROMP) capability of norbornene with the condensation chemistry of a rigid diol, placing it at the intersection of cycloolefin and step-growth polymer feedstocks. NDM is a crystalline solid with a melting point of 111–115 °C and limited solubility in methanol , properties that already signal functional divergence from its liquid regioisomer 5-norbornene-2,3-dimethanol.

5-Norbornene-2,2-dimethanol (6707-12-6): Why Generic Substitution of Norbornene Diols Fails


Substituting 5-norbornene-2,2-dimethanol with a generic norbornene diol or mono-ol overlooks three structure-encoded performance cliffs. First, the geminal arrangement of the hydroxymethyl groups creates a 1,3-diol motif that forms six-membered spiro carbonates and oxetanes inaccessible to the 1,2-diol regioisomer [1]. Second, the norbornene double bond confers ROMP competence that is absent in the saturated norbornane analog, eliminating any post-polymerization functionalization pathway through the olefin [2]. Third, the dual hydroxyl functionality enables stoichiometric crosslinking or chain-extension that the mono-ol 5-norbornene-2-methanol cannot deliver [3]. These chemical distinctions translate directly into differentiated polymer architecture, thermal performance, and procurement sourcing requirements.

5-Norbornene-2,2-dimethanol (6707-12-6): Quantitative Differentiation Evidence


Unique 1:2 Stoichiometric iEDDA Reactivity vs. Typical 1:1 Norbornene-Tetrazine Adducts

In inverse electron-demand Diels–Alder (iEDDA) reactions with 3-methyl-6-phenyl-1,2,4,5-tetrazine, 5-norbornene-2,2-dimethanol forms a distinct 1:2 norbornene–tetrazine adduct, whereas unsubstituted norbornene and 5-norbornene-2-methanol predominantly yield 1:1 adducts [1]. The 1:2 product was isolated and characterized by 1H NMR integration confirming two tetrazine-derived moieties per norbornene unit, alongside HPLC evidence of multiple products with identical molecular weight corresponding to (2 × tetrazine + 1 × norbornene − 2 N₂) [1]. This divergent stoichiometry arises from an olefinic intermediate that reacts with a second tetrazine equivalent and is specific to norbornene among common strained alkene ligation partners.

Bioorthogonal Chemistry iEDDA Ligation Click Chemistry Norbornene Functionalization

Polyurethane Tg Enhancement: NDM vs. Common Aliphatic Diols

Polyurethanes synthesized from 5-norbornene-2,2-dimethanol and methylenebis(phenyl isocyanate) (MDI) exhibit a glass transition temperature (Tg) of 170 °C, while the analogous polymer from 1,6-hexamethylene diisocyanate (HDI) shows a Tg of 71 °C [1]. In comparison, polyurethanes prepared from the flexible, linear diol 1,4-butanediol with MDI typically display Tgs in the range of 50–80 °C [2]. The approximately 90–120 °C Tg elevation is attributed to the rigid norbornane skeleton of NDM, which restricts segmental chain motion far more effectively than linear alkylene diols.

Polyurethane Synthesis Glass Transition Temperature Rigid Diol Monomer Thermoplastic Elastomers

Post-Polymerization Thiol-ene Functionalization Enabled by Norbornene Olefin

The norbornene double bond in NDM-derived polyurethanes undergoes quantitative radical thiol-ene addition. Treatment of polyurethane 3a with 2-mercaptoethanol at 80 °C for 18 h introduces a (2-hydroxyethyl)thio group across the norbornene moiety in near-quantitative yield, while reaction with 1,2-ethanedithiol at 60 °C for 62 h yields a fully cross-linked polymer network [1]. In contrast, polyurethanes prepared from saturated diols such as norbornane-2,2-dimethanol or 1,4-butanediol lack this olefin handle entirely and cannot undergo analogous functionalization or crosslinking without pre-installed reactive groups.

Thiol-ene Chemistry Post-Polymerization Modification Crosslinking Functional Polyurethanes

Top-Ranked Melanogenesis Induction Potency Among Alicyclic Diols

In normal human epidermal melanocytes (NHEM), 5-norbornene-2,2-dimethanol ranks as the most potent inducer of melanogenesis among a panel of aliphatic and alicyclic diols. The relative order of potency is: 5-norbornene-2,2-dimethanol > 3,3-dimethyl-1,2-butanediol > cis-1,2-cyclopentanediol > 2,3-dimethyl-2,3-butanediol > 1,2-propanediol [1]. This ranking was determined by melanin content and tyrosinase activity assays in both S91 murine melanoma cells and NHEM, with NDM also inducing melanosome transfer in guinea pig skin in vivo.

Melanogenesis Cosmeceutical Tanning Agents Tyrosinase Activity Differentiation

Physical Form and Processing: Crystalline Solid NDM vs. Liquid 2,3-Regioisomer

5-Norbornene-2,2-dimethanol is a white to light-yellow crystalline powder with a melting point of 111–115 °C and a density of 1.150 g/cm³ . Its regioisomer 5-norbornene-2,3-dimethanol (CAS 85-39-2) is a liquid at room temperature with a melting point of approximately 82 °C and density of 1.1 g/cm³ . This solid-versus-liquid divergence at ambient conditions arises from the geminal diol arrangement enabling stronger intermolecular hydrogen-bonding networks in the crystalline lattice, directly affecting storage, weighing accuracy, and formulation processes.

Monomer Handling Crystalline Diol Physical Form Polymer Synthesis

5-Norbornene-2,2-dimethanol (6707-12-6): Best-Fit Application Scenarios Driven by Evidence


Bioorthogonal Conjugate Assembly Requiring Double-Loaded Payload Architectures

The unique 1:2 stoichiometry of NDM with tetrazines [1] makes it the monomer of choice for constructing homobifunctional bioorthogonal probes. Researchers designing branched antibody-drug conjugates or bis-labeled imaging agents can exploit the fact that NDM installs two tetrazine-modified payloads per norbornene handle, doubling the labeling density compared to 5-norbornene-2-methanol or unsubstituted norbornene. This directly addresses the demand for higher-sensitivity fluorescent probes and dual-cytotoxic warhead delivery systems.

High-Tg Thermoplastic Polyurethane Elastomers for Demanding Thermal Environments

When formulating thermoplastic polyurethanes for under-the-hood automotive components, high-temperature industrial coatings, or sterilizable medical devices, the Tg of 170 °C obtained with NDM-MDI polyurethanes [2] provides a substantial safety margin over conventional formulations (Tg ≈ 50–80 °C). Procurement teams should specify NDM specifically when the polyurethane must retain dimensional stability and mechanical integrity above 100 °C, where 1,4-butanediol-based analogs would undergo significant softening and creep.

Photocurable and Stimuli-Responsive Polymer Networks via Latent Olefin Functionalization

For UV-curable coatings, photoresists, or self-healing materials, NDM-derived polymers retain the norbornene double bond, enabling quantitative post-polymerization thiol-ene crosslinking [2]. This latent reactivity is absent when using saturated diol monomers such as norbornane-2,2-dimethanol or 1,4-cyclohexanedimethanol. Formulators seeking to decouple polymerization from crosslinking stages should select NDM specifically to program a two-stage cure: initial polyurethane or polyester formation followed by on-demand thiol-ene network densification.

Cosmeceutical Tanning Agent Lead Optimization Programs

In discovery programs for sunless tanning active ingredients, NDM has demonstrated the highest melanogenesis induction potency among a panel of five structurally related diols [3]. Rather than screening multiple candidates de novo, research groups can anchor their structure–activity relationship (SAR) studies around the NDM scaffold, focusing on derivatization of the hydroxyl groups to tune potency, solubility, and skin penetration. This compound provides the benchmark maximum biological response against which new analogs should be measured.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Norbornene-2,2-dimethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.